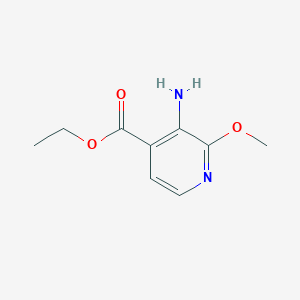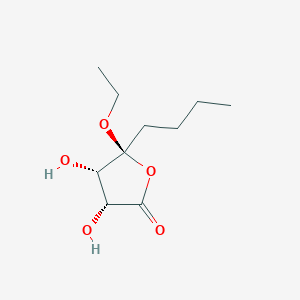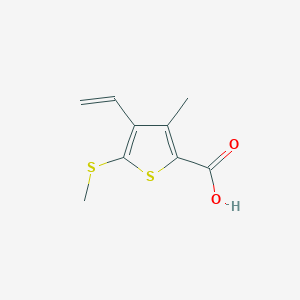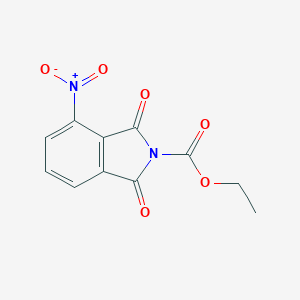
Ethyl 3-amino-2-methoxypyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2-methoxypyridine-4-carboxylate, also known as EAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and medical research. This compound is a pyridine derivative and has a molecular formula of C9H12N2O3.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that Ethyl 3-amino-2-methoxypyridine-4-carboxylate acts by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating certain neurotransmitters in the brain, which can help prevent neuronal cell death.
Biochemische Und Physiologische Effekte
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been shown to have analgesic properties, which can help reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using Ethyl 3-amino-2-methoxypyridine-4-carboxylate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-amino-2-methoxypyridine-4-carboxylate. One area of interest is studying its potential use in the treatment of cancer. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate inhibits the growth of cancer cells and explore its potential as a new cancer treatment. Another area of interest is studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers can investigate the specific mechanisms by which Ethyl 3-amino-2-methoxypyridine-4-carboxylate prevents neuronal cell death and explore its potential as a new treatment for these diseases. Finally, researchers can explore the potential use of Ethyl 3-amino-2-methoxypyridine-4-carboxylate as an antioxidant and anti-inflammatory agent, which can have a wide range of applications in medicine and health.
Synthesemethoden
The synthesis of Ethyl 3-amino-2-methoxypyridine-4-carboxylate involves the reaction of 3-amino-2-methoxypyridine-4-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is Ethyl 3-amino-2-methoxypyridine-4-carboxylate, which can be purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2-methoxypyridine-4-carboxylate has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 3-amino-2-methoxypyridine-4-carboxylate has been found to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing neuronal cell death in the brain.
Eigenschaften
CAS-Nummer |
175965-77-2 |
|---|---|
Produktname |
Ethyl 3-amino-2-methoxypyridine-4-carboxylate |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
ethyl 3-amino-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(13-2)7(6)10/h4-5H,3,10H2,1-2H3 |
InChI-Schlüssel |
FHTIPCAYTZJIIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)




